

A Technical Deep Dive into the Physicochemical Properties of Arachidyl Stearate

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For Researchers, Scientists, and Drug Development Professionals

Arachidyl stearate (also known as eicosyl stearate) is a saturated wax ester composed of stearic acid and arachidyl alcohol. As a long-chain ester, its physicochemical properties are of significant interest in various fields, including pharmaceuticals, cosmetics, and material science, where it can function as an emollient, thickener, and structuring agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **arachidyl stearate**, detailed experimental methodologies for their determination, and a logical workflow for its analysis.

Core Physicochemical Properties

Arachidyl stearate is a white, waxy solid at room temperature. Its high molecular weight and long, saturated hydrocarbon chains result in strong van der Waals forces, dictating its physical state and thermal properties.[1][2]

Table 1: General and Chemical Properties of Arachidyl Stearate



Property	Value	Source(s)	
IUPAC Name	Icosyl octadecanoate	[3]	
Synonyms	Eicosyl stearate, Arachidyl stearate	[3]	
CAS Number	22413-02-1	[3]	
Molecular Formula	С38Н76О2		
Molecular Weight	565.01 g/mol	_	
Physical State	Solid	_	
Storage	Room temperature		

Table 2: Thermal and Physical Properties of Arachidyl

Stearate

Property	Value	Source(s)
Melting Point	Experimental data not available. Saturated wax esters with similar chain lengths (36-50 carbons) melt in the range of 60-80°C.	
Boiling Point	569.4 ± 18.0 °C (Predicted)	_
Density	$0.857 \pm 0.06 \text{ g/cm}^3 \text{ (Predicted)}$	-

Table 3: Solubility Profile of Arachidyl Stearate



Solvent	Solubility	Rationale	Source(s)
Water	Insoluble	The long, non-polar hydrocarbon chains make the molecule hydrophobic.	
Non-polar organic solvents (e.g., hexane, chloroform, ethers)	Soluble	"Like dissolves like" principle; the non- polar nature of both the solute and solvent facilitates dissolution.	
Polar organic solvents (e.g., ethanol, acetone)	Sparingly soluble to insoluble	The polarity of the solvent is generally insufficient to overcome the strong intermolecular forces of the long alkyl chains. Solubility may increase with temperature.	

Experimental Protocols

The following section details the methodologies for determining the key physicochemical properties of **arachidyl stearate**.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which **arachidyl stearate** transitions from a solid to a liquid.

Methodology:

 A small, finely powdered sample of arachidyl stearate is packed into a capillary tube sealed at one end.



- The capillary tube is attached to a thermometer and placed in a heated oil bath.
- The temperature is raised slowly and steadily while observing the sample.
- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of **arachidyl stearate** in various solvents.

Methodology:

- Qualitative Analysis: A small amount of arachidyl stearate is added to a test tube containing
 the solvent of interest (e.g., water, ethanol, chloroform). The mixture is agitated and
 observed for dissolution at room temperature and upon gentle heating.
- Quantitative Analysis (Gravimetric Method):
 - An excess amount of arachidyl stearate is added to a known volume of solvent in a sealed container.
 - The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
 - A known volume of the saturated solution is carefully removed, ensuring no solid particles are transferred.
 - The solvent is evaporated from the aliquot, and the mass of the remaining arachidyl stearate is determined.
 - The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Spectroscopic Analysis

Objective: To elucidate the molecular structure and confirm the identity of arachidyl stearate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- ¹H NMR: Provides information on the proton environment. Expected signals include a triplet around 4.05 ppm for the -O-CH₂- protons of the alcohol moiety, a triplet around 2.3 ppm for the -CH₂-C=O protons of the acid moiety, a large multiplet around 1.2-1.4 ppm for the numerous methylene protons in the alkyl chains, and a triplet around 0.88 ppm for the terminal methyl groups.
- ¹³C NMR: Shows the different carbon environments. Key signals are expected for the carbonyl carbon of the ester group (~174 ppm), the -O-CH₂- carbon, and the various methylene and methyl carbons along the aliphatic chains.
- Infrared (IR) Spectroscopy:
 - A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.
 - Strong C-H stretching bands will be observed in the 2850-2960 cm⁻¹ region, and C-H bending vibrations around 1470 cm⁻¹ and 1375 cm⁻¹, indicative of the long alkyl chains.
- Mass Spectrometry (MS):
 - Electron Ionization (EI)-MS will show the molecular ion peak (M+) at m/z 565.
 - Characteristic fragmentation patterns for wax esters include the protonated fatty acid
 [RCOOH₂]⁺ and fragments corresponding to the loss of the alcohol or acid moieties.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To study the thermal transitions, including melting point and potential polymorphic behavior.

Methodology:

- A small, weighed sample of arachidyl stearate is placed in an aluminum DSC pan.
- The sample is subjected to a controlled temperature program (heating and cooling cycles) in an inert atmosphere.



- The heat flow to or from the sample is measured as a function of temperature.
- Endothermic peaks on heating correspond to melting, while exothermic peaks on cooling indicate crystallization. The presence of multiple peaks can suggest polymorphism.

Crystal Structure Analysis (X-ray Diffraction - XRD)

Objective: To investigate the crystalline structure and identify different polymorphic forms.

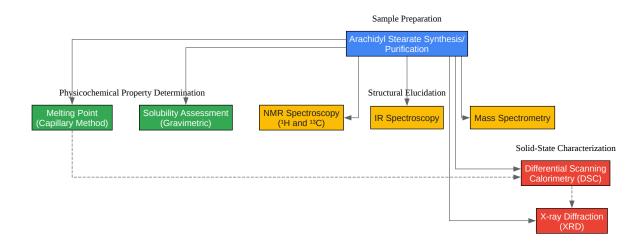
Methodology:

- A powdered sample of **arachidyl stearate** is mounted in the XRD instrument.
- The sample is irradiated with monochromatic X-rays at various angles.
- The diffraction pattern is recorded, showing peaks at specific angles (2θ) that correspond to the lattice spacings in the crystal.
- The pattern can be used to determine the unit cell dimensions and identify the polymorphic form. Long-chain esters often exhibit a lamellar packing structure.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of **arachidyl stearate**.





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Physicochemical Characterization Workflow

This comprehensive guide provides a foundational understanding of the physicochemical properties of **arachidyl stearate** and the experimental methodologies required for their detailed investigation. The presented data and protocols are intended to support researchers and professionals in the effective utilization and characterization of this long-chain wax ester in their respective fields.

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